1-(2-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound belonging to the pyrrolo[1,2-a]pyrazine class. This compound features a complex structure characterized by fluorinated phenyl groups and a carboxamide functional group. The presence of fluorine in its structure may impart unique chemical properties, making it of interest in medicinal chemistry and material science.
The compound can be classified as a heterocyclic aromatic compound due to its multiple ring systems containing nitrogen atoms. It is further categorized under fluorinated organic compounds, which are noted for their applications in pharmaceuticals and agrochemicals. The molecular weight of this compound is approximately 263.32 g/mol, with the molecular formula being .
The synthesis of 1-(2-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be achieved through several methods:
The molecular structure of 1-(2-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be described as follows:
InChI=1S/C20H17F2N3O/c21-14-7-9-15(10-8-14)23-20(26)25-13-12-24-11-3-6-18(24)19(25)16-4-1-2-5-17(16)22/h1-11,19H,12-13H2,(H,23,26)
.Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 363.37 g/mol |
Functional Groups | Carboxamide |
Fluorine Atoms | Two fluorine substituents on phenyl rings |
The compound undergoes various chemical reactions that can modify its structure:
These reactions typically require specific conditions such as acidic or basic catalysts and controlled temperatures to achieve desired outcomes.
The mechanism of action for 1-(2-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with biological targets:
Understanding the detailed interactions at the molecular level requires further research into its biological activity and target identification.
The physical properties of 1-(2-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide include:
Chemical properties include:
The compound has several potential applications in scientific research:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0